molecular formula C14H17NO8 B13070637 Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate

Cat. No.: B13070637
M. Wt: 327.29 g/mol
InChI Key: JDEKQTDFZOCQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate involves multiple stepsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or ester moiety. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate can be compared with similar compounds such as:

    Methyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate:

Properties

Molecular Formula

C14H17NO8

Molecular Weight

327.29 g/mol

IUPAC Name

methyl 15-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate

InChI

InChI=1S/C14H17NO8/c1-19-14(16)10-8-12-13(9-11(10)15(17)18)23-7-5-21-3-2-20-4-6-22-12/h8-9H,2-7H2,1H3

InChI Key

JDEKQTDFZOCQCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCO2

Origin of Product

United States

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